2,2,2-Trichloroethyl butyrate
CAS No.: 57392-44-6
Cat. No.: VC3825609
Molecular Formula: C6H9Cl3O2
Molecular Weight: 219.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57392-44-6 |
---|---|
Molecular Formula | C6H9Cl3O2 |
Molecular Weight | 219.5 g/mol |
IUPAC Name | 2,2,2-trichloroethyl butanoate |
Standard InChI | InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 |
Standard InChI Key | WRMIVVLGWCQXNE-UHFFFAOYSA-N |
SMILES | CCCC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES | CCCC(=O)OCC(Cl)(Cl)Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2,2,2-Trichloroethyl butyrate is an ester derivative of butyric acid, where the hydroxyl group of trichloroethanol replaces the acidic proton of the carboxylic acid. Its IUPAC name is 2,2,2-trichloroethyl butanoate, and its structure features a trichloroethyl moiety (-OCH₂CCl₃) esterified to a butyryl group (CH₂CH₂CH₂CO-). Key molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₉Cl₃O₂ | |
Molecular Weight | 219.5 g/mol | |
Density | 1.281 g/mL at 20°C | |
Refractive Index | n²⁰/D 1.456 | |
Flash Point | 95°C | |
Boiling Point | Not explicitly reported |
The compound’s trichloroethyl group confers stability under acidic and basic conditions while allowing selective cleavage via reductive methods, such as zinc in acetic acid .
Synthesis and Production
Esterification Methods
The synthesis of 2,2,2-trichloroethyl butyrate typically involves esterification between butyric acid (or its chloride) and 2,2,2-trichloroethanol. A common approach utilizes acid chlorides for enhanced reactivity:
This reaction proceeds under mild conditions, often catalyzed by bases such as triethylamine to neutralize HCl byproducts . Alternative methods employ dicyclohexylcarbodiimide (DCC) for activating carboxylic acids in acetonitrile, yielding esters with high purity after distillation .
Purification Techniques
Post-synthesis purification involves distillation to separate the ester from unreacted starting materials, followed by chromatographic methods (e.g., silica gel chromatography) to achieve >98% purity . Industrial-scale production may leverage fractional distillation under reduced pressure to minimize thermal decomposition .
Applications in Organic Synthesis
Carboxyl Protecting Group
The trichloroethyl group is widely used to protect carboxylic acids during multi-step syntheses. Its key advantage lies in its selective removal under reductive conditions (e.g., Zn/AcOH) without affecting other functional groups. For example, Marinier et al. demonstrated its utility in peptide synthesis:
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Protection: N-carbobenzoxy (Cbz)-amino acids were converted to trichloroethyl esters.
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Coupling: DCC-mediated coupling with other Cbz-amino acids yielded protected peptides.
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Deprotection: Zinc reduction cleaved the trichloroethyl group, regenerating free carboxylic acids with retained optical activity .
Enzymatic Acylation and Asymmetric Synthesis
In a landmark study by Theil et al., 2,2,2-trichloroethyl butyrate served as an acyl donor in the pancreatin-catalyzed acylation of cis-cyclopent-2-ene-1,4-diol. The reaction produced monoacylated products with >99% enantiomeric excess (e.e.), highlighting its role in asymmetric catalysis . The enzyme’s regioselectivity favored acylation at the trans-hydroxyl group, enabling access to chiral intermediates for pharmaceutical applications .
Research Findings and Mechanistic Insights
Trichloromethylation Reactions
Recent advances in photoredox catalysis have expanded the compound’s utility. In a visible light-promoted reaction, 2,2,2-trichloroethyl butyrate participated in radical trichloromethylation of olefins using eosin Y as a photocatalyst. The process generated trichloromethylated products with yields up to 95%, demonstrating its versatility in constructing complex alkyl halides .
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